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Compound Name:
5-Bromo-4-(3-nitro-phenyl)-thiazol-

2-ylamine

CAS No.: 343966-27-8

Cat. No.: B7887139

Get Quote

Executive Strategic Analysis
The thiazole scaffold (1,3-thiazole) represents a "privileged structure" in modern medicinal

chemistry, distinguished by its ability to modulate lipophilicity, metabolic stability, and specific

binding affinity in ways that bioisosteres like oxazole or imidazole often cannot. This guide

objectively analyzes the Structure-Activity Relationship (SAR) of thiazole-based inhibitors,

comparing their performance against structural alternatives and reference standards.[1]

Key Takeaway: Thiazole-based inhibitors frequently exhibit superior potency (lower IC50)

compared to oxazole analogs due to the enhanced van der Waals contact surface of the sulfur

atom and its capacity for specific non-covalent interactions (S···O, S···N), despite a higher

molecular weight.

Comparative Analysis: Thiazole vs. Bioisosteres[2]
[3]
The Chalcogen Effect: Thiazole vs. Oxazole
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In rational drug design, replacing an oxygen atom (oxazole) with a sulfur atom (thiazole) is a

critical optimization strategy. While both are aromatic five-membered rings, their electronic and

steric profiles differ significantly.

Lipophilicity: Thiazoles are more lipophilic (higher logP) than oxazoles, improving membrane

permeability but potentially lowering aqueous solubility.

Binding Affinity: The sulfur atom has a larger van der Waals radius (1.80 Å vs. 1.52 Å for

oxygen), often filling hydrophobic pockets in enzymes (e.g., Kinases, Proteases) more

effectively.

Metabolic Stability: Thiazoles are generally more resistant to oxidative metabolism than

furans and electron-rich pyrroles, though they can be susceptible to S-oxidation.

Performance Data Comparison
The following table summarizes experimental data comparing thiazole-based inhibitors against

oxazole analogs and standard-of-care drugs across different therapeutic targets.

Table 1: Comparative Potency Data (Experimental IC50 Values)
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Target Class
Compound
Class

Thiazole-
Based
Inhibitor (IC50)

Alternative/Ref
erence (IC50)

Outcome /
Insight

Viral Protease
SARS-CoV-2

Mpro

Compound

MC12: 77.7 nM

Oxazole Analog:

>500 nM

Thiazole core

provided >6x

potency

improvement due

to S2 subsite

filling [1].

Anticancer HCT-116 (Colon)
Compound 8c:

3.16 µM

Cisplatin: 5.18

µM

Thiazole

derivative

outperformed the

standard

chemotherapeuti

c agent in

cytotoxicity [2].[2]

Metabolic
Stearoyl-CoA

Desaturase

Compound 3j:

1.0 nM

Lead MF-152:

>100 nM

Optimization of

the thiazole core

led to a 100-fold

potency increase

[3].[3]

Kinase
Tubulin

Polymerization

Compound 5b:

0.48 µM

Colchicine: 9.1

µM

Thiazole-

naphthalene

hybrid showed

superior

inhibition

compared to the

classic tubulin

binder [4].[4]

Structure-Activity Relationship (SAR) Logic[1][7][8]
The SAR of the thiazole ring is governed by substitution vectors at the C2, C4, and C5

positions.
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SAR Decision Matrix
Position C2: The most common site for introducing amine linkers (e.g., in aminothiazoles).

This position is critical for hydrogen bonding with the "hinge region" of kinase ATP-binding

sites.

Position C4: Substituents here often direct the molecule into the hydrophobic back-pocket of

the enzyme. Bulky aromatic groups (Phenyl, Naphthalene) are favored.

Position C5: Often left unsubstituted or substituted with small halogens (F, Cl) to block

metabolic oxidation without imposing steric clashes.

SAR Visualization
The following diagram illustrates the functional logic of thiazole modifications.
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Figure 1: Strategic SAR modification vectors for the thiazole scaffold. C2 modifications primarily

drive affinity, while C4/C5 modulate selectivity and stability.

Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols describe the synthesis of

the thiazole core and the evaluation of its biological activity.

Synthesis Protocol: Hantzsch Thiazole Synthesis
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This is the industry-standard method for generating thiazole libraries. It involves the

condensation of

-haloketones with thioamides.

Reagents:

-Haloketone (1.0 equiv)

Thioamide or Thiourea (1.0 equiv)

Solvent: Ethanol or DMF

Base: Triethylamine (Catalytic)[2]

Step-by-Step Workflow:

Preparation: Dissolve 1.0 mmol of the specific thioamide in 10 mL of absolute ethanol in a

round-bottom flask.

Addition: Add 1.0 mmol of the

-haloketone (e.g., phenacyl bromide) dropwise at room temperature.

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor progress via TLC (Thin Layer

Chromatography) using Hexane:Ethyl Acetate (7:3).

Precipitation: Cool the reaction mixture to room temperature. If a solid precipitates, filter

directly. If not, pour the mixture into ice-cold water.

Neutralization: If using thiourea, the product may be a hydrobromide salt. Neutralize with

10% NaHCO3 solution to release the free base.

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Bioassay Protocol: MTT Cytotoxicity Assay
Used to determine the IC50 of thiazole inhibitors against cancer cell lines (e.g., HCT-116, MCF-

7).
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Step-by-Step Workflow:

Seeding: Seed tumor cells (e.g., HCT-116) in 96-well plates at a density of

cells/well in DMEM medium. Incubate for 24 hours at 37°C / 5% CO2.

Treatment: Dissolve thiazole test compounds in DMSO. Prepare serial dilutions (0.1 µM to

100 µM). Add to wells (Final DMSO concentration < 0.5%).

Incubation: Incubate cells with compounds for 48 hours.

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4

hours.

Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve purple formazan

crystals.

Measurement: Measure absorbance at 570 nm using a microplate reader.

Calculation: Plot % Cell Viability vs. Log[Concentration] to determine IC50 using non-linear

regression analysis.

Mechanism of Action Visualization
The following diagram details the signaling pathway inhibition typical of thiazole-based kinase

inhibitors (e.g., targeting EGFR or CDK).
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Figure 2: Mechanism of action for thiazole-based kinase inhibitors. Competitive binding at the

ATP pocket halts phosphorylation, triggering apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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